molecular formula C21H30N2O5 B1500717 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1146080-02-5

4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500717
CAS No.: 1146080-02-5
M. Wt: 390.5 g/mol
InChI Key: DQNAQUWQKAQBJQ-UHFFFAOYSA-N
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Description

4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C21H30N2O5 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Comparison with Similar Compounds

  • 4-Phenoxypiperidine derivatives.

  • Morpholine-substituted aromatic compounds.

  • Piperidine-1-carboxylic acid esters.

  • Uniqueness:

    • The simultaneous presence of morpholine and piperidine functionalities in a single molecular framework is rare.

    • This duality offers a multifaceted approach in chemical reactivity and biological interactions, providing a broader spectrum of applications and benefits.

  • Exploring 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester opens up a world of possibilities in various fields, underpinned by its intriguing chemical characteristics and versatile applications.

    Properties

    IUPAC Name

    tert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-8-16(9-11-23)27-18-7-5-4-6-17(18)19(24)22-12-14-26-15-13-22/h4-7,16H,8-15H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DQNAQUWQKAQBJQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCOCC3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H30N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40671258
    Record name tert-Butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40671258
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    390.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1146080-02-5
    Record name tert-Butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40671258
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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